Introduction: The Strategic Role of Methyl 3-(4-fluorophenyl)propanoate in Modern Synthesis
Introduction: The Strategic Role of Methyl 3-(4-fluorophenyl)propanoate in Modern Synthesis
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(4-fluorophenyl)propanoate
Methyl 3-(4-fluorophenyl)propanoate (CAS No. 2928-14-5) is a fluorinated aromatic ester that serves as a pivotal intermediate in the synthesis of advanced materials and pharmaceutical agents.[1][2] Its strategic value lies in the unique combination of a reactive methyl ester group and a phenyl ring selectively modified with a fluorine atom. This fluorination is a cornerstone of modern medicinal chemistry, often introduced to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to biological targets.[2]
This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and handling of Methyl 3-(4-fluorophenyl)propanoate. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and characterization of this versatile building block.
PART 1: Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data for Methyl 3-(4-fluorophenyl)propanoate is summarized below.
| Property | Value | Source(s) |
| CAS Number | 2928-14-5 | [3][4] |
| Molecular Formula | C₁₀H₁₁FO₂ | [4] |
| Molecular Weight | 182.19 g/mol | [4] |
| Physical Form | Liquid | [4] |
| Purity (Typical) | ≥98% | [4] |
| Boiling Point | Data not publicly available | |
| Density | Data not publicly available | |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [3] |
| InChI Key | XCRXMWBQKYTDFI-UHFFFAOYSA-N | [4] |
PART 2: Spectroscopic Signature Analysis (Theoretical)
While experimental spectra for this specific compound are not widely published, a robust theoretical analysis based on its structure allows for the confident prediction of its spectroscopic signature. This predictive analysis is an essential tool for reaction monitoring and quality control.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show four distinct signals corresponding to the different hydrogen environments in the molecule:
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δ 7.15-7.25 ppm (2H, dd, J ≈ 8.5, 5.5 Hz): These are the two aromatic protons ortho to the fluorine atom (H-2, H-6). They appear as a doublet of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom.
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δ 6.95-7.05 ppm (2H, t, J ≈ 8.7 Hz): These are the two aromatic protons meta to the fluorine atom (H-3, H-5). They appear as a triplet due to coupling with two equivalent neighboring protons and the fluorine atom (appearing as an apparent triplet in what is technically a more complex AA'BB' system).
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δ 3.67 ppm (3H, s): A sharp singlet corresponding to the three equivalent protons of the methyl ester (-OCH₃) group. There are no adjacent protons to cause splitting.
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δ 2.94 ppm (2H, t, J ≈ 7.6 Hz): A triplet representing the two protons of the methylene group adjacent to the aromatic ring (-CH₂-Ar). It is split by the neighboring methylene group.
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δ 2.62 ppm (2H, t, J ≈ 7.6 Hz): A triplet for the two protons of the methylene group adjacent to the carbonyl group (-CH₂-C=O). It is split by the methylene group adjacent to the ring.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The ¹³C NMR spectrum is expected to display 8 unique signals:
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δ ~173 ppm: The carbonyl carbon of the ester group.
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δ ~161 ppm (d, ¹JCF ≈ 245 Hz): The aromatic carbon directly bonded to the fluorine atom (C-4). It will appear as a doublet with a large coupling constant.
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δ ~137 ppm (d, ⁴JCF ≈ 3 Hz): The aromatic carbon at the point of attachment to the propyl chain (C-1), showing a small long-range coupling to fluorine.
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δ ~130 ppm (d, ³JCF ≈ 8 Hz): The two equivalent aromatic carbons ortho to the fluorine (C-2, C-6), appearing as a doublet due to coupling.
-
δ ~115 ppm (d, ²JCF ≈ 21 Hz): The two equivalent aromatic carbons meta to the fluorine (C-3, C-5), also appearing as a doublet.
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δ ~52 ppm: The methoxy carbon (-OCH₃).
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δ ~35 ppm: The aliphatic carbon adjacent to the carbonyl group (-CH₂-C=O).
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δ ~30 ppm: The aliphatic carbon adjacent to the aromatic ring (-CH₂-Ar).
Predicted Infrared (IR) Spectrum
The IR spectrum provides clear confirmation of the key functional groups:
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~2950-3050 cm⁻¹: C-H stretching vibrations from the aliphatic and aromatic portions of the molecule.
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~1735 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of a saturated ester.
-
~1510 cm⁻¹ and ~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1225 cm⁻¹: A strong absorption corresponding to the C-O stretching of the ester group.
-
~1160 cm⁻¹: A distinct peak for the C-F stretching vibration.
Predicted Mass Spectrum (EI)
In electron ionization mass spectrometry, the following key fragments are anticipated:
-
m/z = 182: The molecular ion peak [M]⁺.
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m/z = 151: Loss of the methoxy group (•OCH₃).
-
m/z = 123: Loss of the carbomethoxy group (•COOCH₃).
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m/z = 109: The tropylium-like ion [C₇H₆F]⁺, a characteristic fragment for benzyl derivatives, formed after cleavage of the Cα-Cβ bond.
-
m/z = 59: The [COOCH₃]⁺ fragment.
PART 3: Synthesis Protocol via Fischer Esterification
The most direct and industrially scalable method for preparing Methyl 3-(4-fluorophenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid.[5] This acid-catalyzed equilibrium reaction is driven to completion by using one of the reactants in excess.
Parent Compound: 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4)[2]
Detailed Step-by-Step Methodology
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-fluorophenyl)propionic acid (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous methanol (≥20 eq). The large excess of methanol serves as both the solvent and the reagent, critically shifting the reaction equilibrium towards the ester product according to Le Chatelier's principle.[5]
-
Catalyst Introduction: Cool the mixture in an ice bath. Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) or p-toluenesulfonic acid (TsOH, ~0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Workup - Quenching: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to neutralize the acid catalyst; effervescence (CO₂ evolution) will be observed.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). The organic solvent isolates the less polar ester product from the aqueous phase containing salts and residual methanol.
-
Workup - Washing: Combine the organic layers and wash sequentially with water (1x) and then with brine (1x). This removes any remaining water-soluble impurities and aids in breaking emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude liquid can be purified by vacuum distillation to yield the final, high-purity Methyl 3-(4-fluorophenyl)propanoate.
Synthesis Workflow Diagram
Caption: Fischer Esterification workflow for Methyl 3-(4-fluorophenyl)propanoate.
PART 4: Applications in Drug Discovery and Medicinal Chemistry
Methyl 3-(4-fluorophenyl)propanoate is not merely a reagent but a strategic precursor for creating high-value molecular scaffolds.
-
CNS and Anti-Inflammatory Agents: It is a documented intermediate in the synthesis of active ingredients targeting the central nervous system (CNS) and inflammatory pathways.[1] The 3-(4-fluorophenyl)propyl moiety is a common feature in various biologically active molecules.
-
Structure-Activity Relationship (SAR) Studies: As a readily available building block, it allows for the systematic exploration of SAR. The methyl ester can be easily hydrolyzed to the parent acid or converted to amides, allowing for diverse modifications to probe interactions with biological targets.[1]
-
The "Magic Methyl" and Fluorine Effects: The introduction of methyl groups can profoundly impact a drug's potency and pharmacokinetic profile, an observation often termed the "magic methyl" effect. Similarly, the strategic placement of fluorine, as seen in this compound, is a well-established strategy to block metabolic oxidation sites and improve binding affinity through favorable electronic interactions.[2] This makes the title compound an ideal starting point for lead optimization campaigns.
PART 5: Safety, Handling, and Disposal
While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 3-(4-fluorophenyl)propanoate is not widely available, prudent handling based on its chemical class (aromatic ester) and the data for its precursor is required.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can hydrolyze the ester.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Disclaimer: This information is for guidance only. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use.
References
-
MySkinRecipes. Methyl 3-(4-fluorophenyl)propanoate. [Link]
-
Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]
-
Lookchem. Cas 5107-21-1,3-(4-fluorophenyl)propanehydrazide. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
ResearchGate. Methyl-Containing Pharmaceuticals. [Link]
-
Semantic Scholar. Methyl-Containing Pharmaceuticals. [Link]
Sources
- 1. Ethyl 3-(4-fluorophenyl)propanoate | CAS#:7116-38-3 | Chemsrc [chemsrc.com]
- 2. Cas 5107-21-1,3-(4-fluorophenyl)propanehydrazide | lookchem [lookchem.com]
- 3. Methyl 3-(4-fluorophenyl)propanoate CAS#: 2928-14-5 [chemicalbook.com]
- 4. Methyl 3-(4-fluorophenyl)propanoate | CymitQuimica [cymitquimica.com]
- 5. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc [chemsrc.com]
